2,4-dichloro-5-methyl-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzenesulfonamide

Description

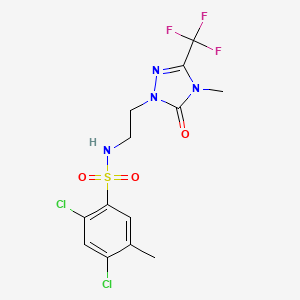

This compound belongs to the sulfonamide-triazole class, characterized by a benzenesulfonamide core linked to a 1,2,4-triazole ring. Key structural features include:

- Benzenesulfonamide moiety: Substituted with 2,4-dichloro and 5-methyl groups, enhancing steric bulk and electronic effects.

- Triazole ring: A 4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazole group, where the trifluoromethyl (CF₃) group introduces strong electron-withdrawing properties and metabolic stability .

The synthesis likely involves cyclization of hydrazinecarbothioamides under basic conditions, analogous to methods described for related triazole derivatives . Structural confirmation would employ techniques such as ¹H/¹³C-NMR, IR spectroscopy, and X-ray crystallography using software like SHELXL or WinGX .

Properties

IUPAC Name |

2,4-dichloro-5-methyl-N-[2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13Cl2F3N4O3S/c1-7-5-10(9(15)6-8(7)14)26(24,25)19-3-4-22-12(23)21(2)11(20-22)13(16,17)18/h5-6,19H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTGGQTHSCUPHOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NCCN2C(=O)N(C(=N2)C(F)(F)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13Cl2F3N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2,4-Dichloro-5-methyl-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzenesulfonamide is a synthetic compound with potential applications in pharmaceuticals and agrochemicals. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant research findings.

The biological activity of this compound is largely attributed to its interaction with specific biological targets. It is believed to inhibit certain enzymes or proteins that play critical roles in cellular processes.

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways. For example, it has been shown to inhibit the activity of dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cell proliferation.

- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. Its efficacy can be attributed to its ability to disrupt bacterial cell wall synthesis.

Antimicrobial Efficacy

A series of studies have evaluated the antimicrobial activity of this compound against common pathogens. The following table summarizes the results from several studies:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL | |

| Candida albicans | 128 µg/mL |

Case Studies

In a notable case study, the compound was tested in vivo using a murine model infected with Staphylococcus aureus. The treatment resulted in a significant reduction in bacterial load compared to the control group. This suggests that the compound has potential as an effective antimicrobial agent.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and toxicological profile is essential for evaluating the safety and efficacy of this compound.

- Absorption and Distribution : Preliminary studies indicate that the compound is well absorbed when administered orally, with peak plasma concentrations reached within 2 hours.

- Metabolism : The compound undergoes hepatic metabolism primarily through cytochrome P450 enzymes. Metabolites have been identified that retain some biological activity.

- Toxicity : Toxicological assessments reveal that at therapeutic doses, the compound exhibits low toxicity. However, further studies are needed to fully understand its safety profile.

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural Differences and Properties

Key Observations:

Electron-Withdrawing Groups: The CF₃ group in the target compound enhances lipophilicity and oxidative stability compared to non-fluorinated analogs like CAS 887308-94-3 . Halogen Substitutions: The 2,4-dichloro groups on the benzene ring increase steric hindrance and may influence receptor binding compared to mono-halogenated derivatives .

Tautomerism :

- Compounds with thione/thiol groups (e.g., CAS 887308-94-3) exhibit tautomerism, as evidenced by IR spectra (absence of νS-H at ~2500–2600 cm⁻¹) .

- The target compound’s 5-oxo group eliminates such tautomerism, stabilizing the triazole ring in a single form .

Spectral Characteristics :

- IR Spectroscopy :

- Target compound: Expected C=O stretch at ~1660–1680 cm⁻¹ (5-oxo group) and absence of C=S bands.

- NMR: The CF₃ group in the target compound would show a distinct ¹⁹F NMR signal at ~-60 ppm, absent in non-fluorinated analogs.

Physicochemical and Pharmacological Implications

- Solubility : The CF₃ group in the target compound reduces aqueous solubility compared to hydroxyl or amine-substituted analogs but improves membrane permeability.

- Bioactivity: While specific data are absent, sulfonamide-triazole hybrids are known for antimicrobial and anticancer activities. The CF₃ group may enhance target binding (e.g., enzyme inhibition via hydrophobic interactions) .

Q & A

Basic Question: What are the standard synthetic routes for synthesizing 2,4-dichloro-5-methyl-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzenesulfonamide?

Methodological Answer:

The compound can be synthesized via multi-step protocols involving sulfonylation and triazole ring formation. A common approach involves reacting intermediates like 3-aminobenzodithiazine derivatives with halomethyl electrophiles (e.g., aryl chlorides) in methanol/ethanol under reflux, followed by purification via column chromatography. Key steps include:

- Triazole ring closure : Use of potassium salts (e.g., dipotassium salts of sulfonamide precursors) to facilitate cyclization .

- Sulfonamide coupling : Reaction with substituted benzaldehydes in absolute ethanol under glacial acetic acid catalysis, followed by solvent evaporation and filtration .

Basic Question: What analytical techniques are critical for characterizing this compound’s purity and structure?

Methodological Answer:

- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., trifluoromethyl, methyl groups) and sulfonamide linkage integrity.

- Mass spectrometry (HRMS) : To verify molecular ion peaks and fragmentation patterns consistent with the triazole and benzenesulfonamide moieties .

- X-ray crystallography : For resolving crystal packing and hydrogen-bonding interactions in the triazole-sulfonamide core .

Advanced Question: How can researchers design experiments to evaluate its biological activity against specific enzyme targets?

Methodological Answer:

- Target selection : Prioritize enzymes with known sensitivity to triazole-sulfonamide hybrids (e.g., carbonic anhydrase, dihydrofolate reductase) .

- In vitro assays :

- Enzyme inhibition : Use fluorometric assays with recombinant enzymes, comparing IC₅₀ values against reference inhibitors.

- Cellular toxicity : Screen in cancer cell lines (e.g., MCF-7) using MTT assays, correlating activity with structural analogs .

- Control experiments : Include structurally related compounds (e.g., 3-(4-cycloheptyl-triazolyl) analogs) to assess substituent effects .

Advanced Question: How can environmental fate studies be structured to assess its persistence and ecotoxicity?

Methodological Answer:

- Experimental design : Follow protocols from long-term environmental projects (e.g., INCHEMBIOL), including:

- Ecotoxicity endpoints :

Advanced Question: What computational strategies are effective for predicting its binding affinity to biological targets?

Methodological Answer:

- Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., PDB entries for carbonic anhydrase IX).

- Molecular dynamics (MD) simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (AMBER/CHARMM force fields).

- QSAR modeling : Compare with analogs (e.g., 4-fluoro-N-(thiazolo[5,4-b]pyridinyl)benzenesulfonamide) to identify critical substituents for affinity .

Advanced Question: How can structure-activity relationship (SAR) studies be optimized for this compound?

Methodological Answer:

- Analog synthesis : Modify substituents systematically (e.g., replace trifluoromethyl with difluoromethyl or methyl groups) .

- Pharmacophore mapping : Use Schrödinger’s Phase to identify essential hydrogen-bond acceptors (e.g., triazole N-atoms) and hydrophobic regions.

- Data analysis : Apply multivariate regression to correlate logP, polar surface area, and IC₅₀ values across analogs .

Basic Question: What methodologies are recommended for detecting trace levels of this compound in environmental samples?

Methodological Answer:

- Sample preparation : Solid-phase extraction (SPE) with Oasis HLB cartridges, optimized for sulfonamides .

- LC-MS/MS parameters :

Advanced Question: How can researchers investigate its stability under physiological conditions?

Methodological Answer:

- Simulated gastric fluid (SGF) : Incubate at pH 1.2 (37°C, 24 hours) and analyze degradation products via LC-HRMS.

- Plasma stability : Use human plasma spiked with the compound, centrifuging at intervals to quantify remaining parent compound .

- Degradant identification : Employ QTOF-MS/MS to profile fragments and propose degradation pathways .

Advanced Question: How can theoretical frameworks guide the design of derivatives with improved solubility?

Methodological Answer:

- Solubility prediction : Use Abraham solvation parameters or COSMO-RS simulations to model aqueous solubility.

- Derivatization strategies : Introduce ionizable groups (e.g., carboxylates) or PEGylated side chains while maintaining triazole ring integrity .

- Experimental validation : Compare predicted vs. measured solubility in PBS (pH 7.4) using nephelometry .

Basic Question: What experimental designs are suitable for multi-variable optimization in synthesis?

Methodological Answer:

- Factorial design : Apply a 2³ factorial approach varying temperature, solvent polarity, and catalyst loading.

- Response surface methodology (RSM) : Optimize yield and purity using Central Composite Design (CCD) in software like Design-Expert .

- Control parameters : Monitor reaction progress via in situ FTIR to track intermediate formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.